H1-Receptor Functional Antagonism: pA₂ Equivalence with Terfenadine
In a direct functional assay measuring inhibition of histamine-induced contraction in isolated guinea pig ileum, 1-Dehydroxy Terfenadine (VUF 4591) exhibited a pA₂ value of 7.73 ± 0.16, which is statistically indistinguishable from the racemic terfenadine pA₂ of 7.65 ± 0.11, and comparable to the values of the R-(+) enantiomer (7.72 ± 0.09) and the S-(–) enantiomer (7.61 ± 0.11) [1]. This establishes that deletion of the C-1 hydroxyl group does not impair functional H1-receptor antagonism at the tissue level, a finding critical for understanding the pharmacophore requirements of terfenadine-class antihistamines [1].
| Evidence Dimension | H1 receptor functional antagonism pA₂ (histamine-induced contraction, guinea pig ileum) |
|---|---|
| Target Compound Data | pA₂ = 7.73 ± 0.16 (VUF 4591 / 1-Dehydroxy Terfenadine) |
| Comparator Or Baseline | pA₂ = 7.65 ± 0.11 (Terfenadine racemate); pA₂ = 7.72 ± 0.09 (R-(+)-Terfenadine); pA₂ = 7.61 ± 0.11 (S-(–)-Terfenadine) |
| Quantified Difference | ΔpA₂ (VUF 4591 vs. racemic terfenadine) = +0.08 log units (~1.2 × higher apparent potency); differences within experimental error. |
| Conditions | Inhibition of histamine-induced contraction in isolated guinea pig ileum; pA₂ determined by Schild analysis. |
Why This Matters
Procurement for H1-antagonism screening panels requires compounds with verified functional receptor activity; this evidence demonstrates that 1-Dehydroxy Terfenadine retains full H1-antagonist functional potency indistinguishable from terfenadine, making it a valid non-hydroxylated probe for pharmacophore mapping.
- [1] Zhang MQ, Caldirola P, Timmerman H. Chapter 2 Table 5: Antihistamine activity and calcium channel affinity of terfenadine enantiomers and VUF 4591. In: Synthesis and In Vitro Pharmacology of a Series of Histamine H2-… Doctoral Thesis, Vrije Universiteit Amsterdam, 1993. p. 57. View Source
